6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane
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Overview
Description
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a spirocyclic heptane ring system fused with an azaspiro moiety and a pyrimidinyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane typically involves multistep organic reactions. One common method includes the formation of the spirocyclic ring system through a hydroxide-facilitated alkylation reaction. This process involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under Schotten-Baumann conditions . The key step in this synthesis is the creation of the azetidine ring, which is achieved through the alkylation of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include scaling up the reaction to multigram quantities and refining the purification process to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic and pyrimidinyl-containing molecules, such as:
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
- 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine
Uniqueness
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane is unique due to its specific combination of a spirocyclic ring system and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
6-(4-methylpyrimidin-2-yl)oxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H15N3O/c1-8-2-3-13-10(14-8)15-9-4-11(5-9)6-12-7-11/h2-3,9,12H,4-7H2,1H3 |
InChI Key |
IADBDMVVBWIEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CC3(C2)CNC3 |
Origin of Product |
United States |
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